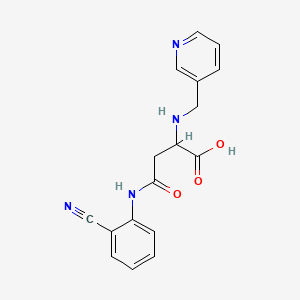

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-(2-cyanoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c18-9-13-5-1-2-6-14(13)21-16(22)8-15(17(23)24)20-11-12-4-3-7-19-10-12/h1-7,10,15,20H,8,11H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJIKSHPJBOJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Cyanophenyl Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with suitable reagents to form the cyanophenyl intermediate.

Coupling with Pyridinylmethyl Group: The cyanophenyl intermediate is then coupled with a pyridinylmethyl group through a nucleophilic substitution reaction.

Formation of the Butanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the cyanophenyl and pyridinylmethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in inhibiting specific enzymes or pathways in cellular processes.

Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the production of kynurenine, a metabolite involved in immune regulation .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- The 2-cyanophenyl group in the target compound (electron-withdrawing) may enhance binding to positively charged residues in target proteins compared to the 4-methoxyphenyl analog (electron-donating) .

Aromatic Heterocycles

Pharmacological Implications

- The fluorophenyl analog () highlights how halogenation can balance metabolic stability and target engagement, a strategy applicable to optimizing the cyanophenyl-containing compound .

Biological Activity

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, with CAS number 1047678-64-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 324.33 g/mol

- Structure : The compound features a cyanophenyl group and a pyridinylmethyl group, which are significant for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Microtubule Disruption : Similar derivatives have shown the ability to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation .

- Anti-Angiogenic Effects : The compound may also exhibit anti-angiogenic properties, which prevent the formation of new blood vessels that tumors require for growth .

- Targeting Specific Tumor Types : Some derivatives have demonstrated selectivity towards specific cancer cell lines, suggesting a potential for tailored therapeutic applications .

Anticancer Efficacy

The biological activity of this compound has been evaluated against various human tumor cell lines. The following table summarizes the efficacy observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.15 | Microtubule disruption |

| MCF7 (Breast Cancer) | 0.40 | G2/M cell cycle arrest |

| HT29 (Colon Cancer) | 0.04 | Antiangiogenic effects |

| HCT116 (Colon Cancer) | 0.15 | Induction of apoptosis |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on Microtubule Disruption : A study published in Cancer Research investigated a series of compounds related to our target compound and found that they significantly disrupted microtubule dynamics in A549 cells, leading to apoptosis .

- Selectivity in Tumor Types : Another study highlighted a derivative with a similar structure that showed significant activity against HT29 cells while being inactive against others like KB-V1 and MCF7, indicating potential tumor type specificity .

- In Vivo Studies : Research involving animal models demonstrated that the compound could reduce tumor size significantly compared to control groups, supporting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.